molecular formula C7H13FO B13287546 2-Ethyl-4-fluoro-2-methylbutanal

2-Ethyl-4-fluoro-2-methylbutanal

Cat. No.: B13287546
M. Wt: 132.18 g/mol
InChI Key: QADYQZUGBRPVPW-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoro-2-methylbutanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its branched structure and the presence of both ethyl and fluoro substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluoro-2-methylbutanal can be achieved through various organic reactions. One common method involves the use of fluorinated precursors and aldehyde formation reactions. For instance, starting with a fluorinated alkane, a series of reactions including halogenation, alkylation, and oxidation can lead to the formation of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluoro-2-methylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: 2-Ethyl-4-fluoro-2-methylbutanoic acid.

    Reduction: 2-Ethyl-4-fluoro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-fluoro-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-4-fluoro-2-methylbutanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro substituent can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanal: Lacks the fluoro and ethyl substituents, resulting in different reactivity and properties.

    4-Fluorobutanal: Contains the fluoro group but lacks the ethyl and additional methyl groups.

    2-Ethylbutanal: Similar structure but without the fluoro substituent.

Uniqueness

2-Ethyl-4-fluoro-2-methylbutanal is unique due to the combination of its branched structure and the presence of both ethyl and fluoro substituents. This combination can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

2-ethyl-4-fluoro-2-methylbutanal

InChI

InChI=1S/C7H13FO/c1-3-7(2,6-9)4-5-8/h6H,3-5H2,1-2H3

InChI Key

QADYQZUGBRPVPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCF)C=O

Origin of Product

United States

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